![molecular formula C10H12N4O B2688260 N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide CAS No. 2411267-81-5](/img/structure/B2688260.png)
N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide, commonly referred to as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. CPI-613 is a lipoic acid analog that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the survival of cancer cells.
Wirkmechanismus
CPI-613 targets the N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide cycle, which is essential for the survival of cancer cells. The N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide cycle is responsible for producing ATP, the energy currency of the cell. Cancer cells have a high demand for ATP due to their rapid proliferation rate. CPI-613 disrupts the N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide cycle by inhibiting two key enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. This leads to a decrease in ATP production and an increase in reactive oxygen species, which ultimately leads to cancer cell death.
Biochemical and Physiological Effects
CPI-613 has been shown to have a number of biochemical and physiological effects on cancer cells. It induces apoptosis by activating caspase-3 and caspase-9, which are key enzymes involved in the programmed cell death pathway. CPI-613 also inhibits the NF-kB pathway, which is involved in inflammation and cancer cell survival. Additionally, CPI-613 has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CPI-613 is its specificity for cancer cells. It targets the N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide cycle, which is upregulated in cancer cells but not in normal cells. This makes it a promising anticancer agent with potentially fewer side effects than traditional chemotherapy. However, one limitation of CPI-613 is its synthetic complexity, which makes it difficult to produce in large quantities. Additionally, its mechanism of action is not fully understood, which makes it challenging to optimize its use in clinical settings.
Zukünftige Richtungen
There are several future directions for CPI-613 research. One area of interest is the development of new synthetic methods for CPI-613 that are more efficient and scalable. Another area of interest is the optimization of CPI-613 dosing and scheduling to maximize its efficacy and minimize its toxicity. Additionally, there is interest in exploring the use of CPI-613 in combination with other anticancer agents to enhance its anticancer effects. Finally, there is interest in exploring the use of CPI-613 in other disease states, such as metabolic disorders and neurodegenerative diseases, where the N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide cycle is dysregulated.
Conclusion
In conclusion, CPI-613 is a novel anticancer agent that targets the mitochondrial N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide cycle. It has shown promising results in preclinical studies and has the potential to be a valuable addition to the anticancer armamentarium. Further research is needed to optimize its use and explore its potential in other disease states.
Synthesemethoden
The synthesis of CPI-613 involves the reaction of 2-cyanoimidazole with allyl bromide to form N-(2-bromoallyl)-2-cyanoimidazole. This intermediate is then reacted with 1,2-bis(bromomethyl)ethane to form the final product, N-[3-(2-Cyanoimidazol-1-yl)propyl]prop-2-enamide. The synthesis of CPI-613 is a multi-step process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
CPI-613 has been extensively studied in preclinical models of cancer. It has shown efficacy in a variety of cancer types, including pancreatic cancer, leukemia, and lymphoma. CPI-613 has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy. CPI-613 has also been shown to have synergistic effects when used in combination with other anticancer agents.
Eigenschaften
IUPAC Name |
N-[3-(2-cyanoimidazol-1-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-10(15)13-4-3-6-14-7-5-12-9(14)8-11/h2,5,7H,1,3-4,6H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFANERORGIBLKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCN1C=CN=C1C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-Cyano-1H-imidazol-1-yl)propyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-Fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2688179.png)
![Ethyl 4-(2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2688181.png)
![3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2688182.png)
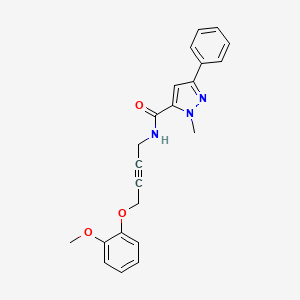
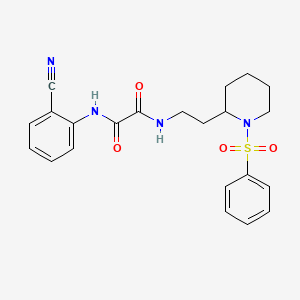
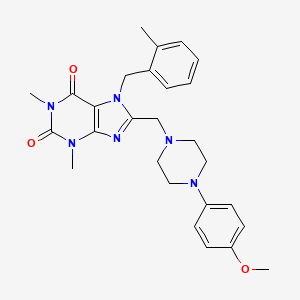
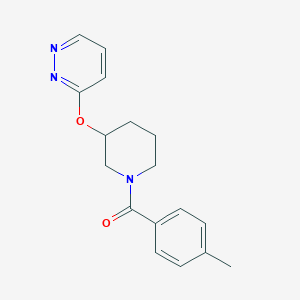

![3-(4-Methylbenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2688190.png)
![3-Methyl-N-[4-(2-oxoazetidin-1-yl)phenyl]benzotriazole-5-carboxamide](/img/structure/B2688192.png)
![1-benzyl-N-(2-fluorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2688193.png)
![3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2688194.png)
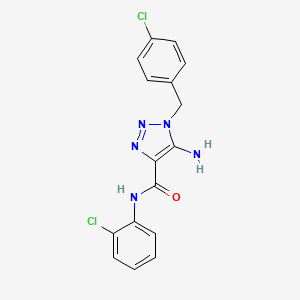
![4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B2688198.png)